molecular formula C3F4O2 B3031821 Trifluoropyruvyl fluoride CAS No. 7309-82-2

Trifluoropyruvyl fluoride

Cat. No. B3031821
CAS RN: 7309-82-2
M. Wt: 144.02 g/mol
InChI Key: NSODUNDFRPXDAR-UHFFFAOYSA-N
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Description

Trifluoropyruvyl fluoride (TFPF) is a highly reactive fluorinated compound that has gained attention in scientific research due to its unique properties. It is a colorless, odorless, and highly toxic gas that is commonly used in organic synthesis and as a potent inhibitor of enzymes.

Scientific Research Applications

Positron Emission Tomography (PET)

Fluorine-18, a popular radionuclide used in PET imaging, can be produced via the nuclear reaction 18O(p,n)18F. Trifluoropyruvyl fluoride derivatives, when labeled with fluorine-18, offer potential as radiotracers for PET scans. Their stability and reactivity make them suitable for imaging applications.

Mechanism of Action

properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODUNDFRPXDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382086
Record name Trifluoropyruvyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoropyruvyl fluoride

CAS RN

7309-82-2
Record name Trifluoropyruvyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The formed product obtained in Example 2-2 (42.0 g) was charged into a 200 cc autoclave together with KF powder (0.5 g) and CF3CFHOCF2CF(CF3)OCF2CF2CF3 and heated in a sealed state at from 80 to 120° C. for 13 hours and 120° C. for 14 hours in an oil bath, while vigorously stirring. At the outlet of the autoclave, a pressure resistant container cooled to −78° C. was installed, and when the internal pressure of the reactor became at least 0.28 MPa, the gas in the reactor was liquefied and recovered. 0.8 g of a sample was recovered. The recovered sample was gaseous at room temperature, and as a result of the analysis by GC-MS, the above-identified compound was confirmed to be the main product. The yield of the above-identified compound was 9.4%.
[Compound]
Name
product
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoropyruvyl fluoride
Reactant of Route 2
Trifluoropyruvyl fluoride
Reactant of Route 3
Trifluoropyruvyl fluoride
Reactant of Route 4
Trifluoropyruvyl fluoride
Reactant of Route 5
Trifluoropyruvyl fluoride
Reactant of Route 6
Trifluoropyruvyl fluoride

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